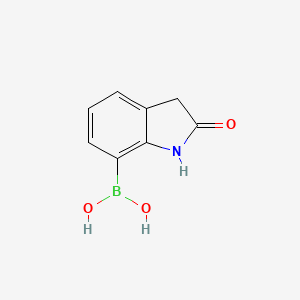
2-Oxindole-7-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxindole-7-boronic acid is a derivative of oxindole, a significant heterocyclic compound found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxindole-7-boronic acid typically involves the borylation of 2-oxindole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple boronic acids with halogenated oxindoles . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Oxindole-7-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole-7-boronic acid derivatives.
Reduction: Formation of reduced boronic acid derivatives.
Substitution: Nucleophilic substitution reactions at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxindole-7-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxindole-7-boronic acid involves its interaction with molecular targets through the boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pathways involved often include the inhibition of proteases and other enzymes critical for disease progression .
Comparison with Similar Compounds
2-Oxindole: The parent compound without the boronic acid group.
Indole-3-boronic acid: Another boronic acid derivative with a different substitution pattern.
Benzoxaborole: A boronic acid-containing heterocycle with distinct biological activities.
Uniqueness: 2-Oxindole-7-boronic acid is unique due to its combination of the oxindole core and the boronic acid functional group, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2-oxo-1,3-dihydroindol-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3,12-13H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZHFUWZHMKLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CC(=O)N2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














